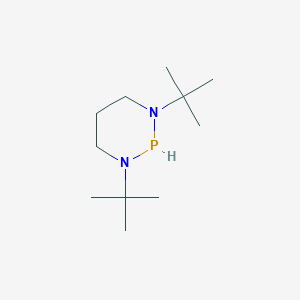
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is a chemical compound known for its unique structure and properties. It is a member of the diazaphosphorine family, which contains both nitrogen and phosphorus atoms in its ring structure. This compound is often used in various chemical reactions and has applications in multiple scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- typically involves the reaction of a phosphine with an azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
化学反応の分析
Types of Reactions
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphorines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
類似化合物との比較
Similar Compounds
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-2-phenyl: This compound has a similar structure but includes a phenyl group, which can alter its reactivity and applications.
2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine: Another similar compound with different substituents, affecting its chemical properties and uses.
Uniqueness
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is unique due to its specific substituents, which provide distinct reactivity and stability compared to other diazaphosphorines. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
特性
CAS番号 |
55342-78-4 |
|---|---|
分子式 |
C11H25N2P |
分子量 |
216.30 g/mol |
IUPAC名 |
1,3-ditert-butyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C11H25N2P/c1-10(2,3)12-8-7-9-13(14-12)11(4,5)6/h14H,7-9H2,1-6H3 |
InChIキー |
JNZPAOFOCUDNDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCCN(P1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



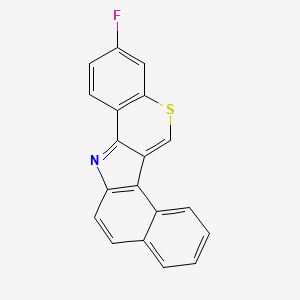
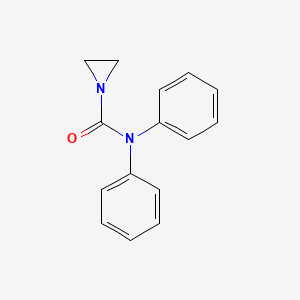
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
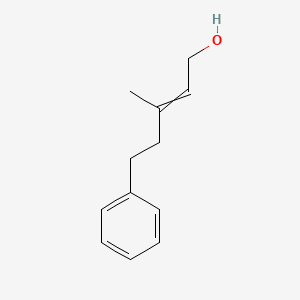
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
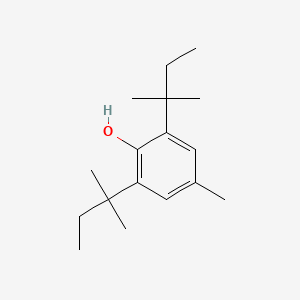
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
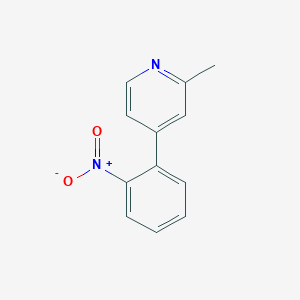
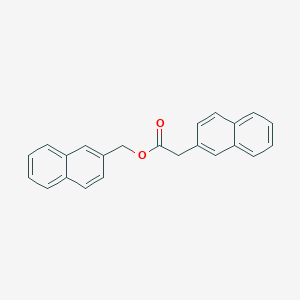
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
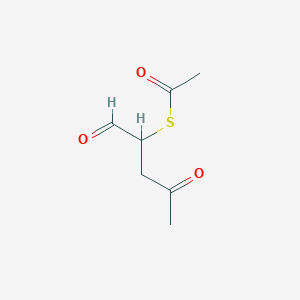
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
